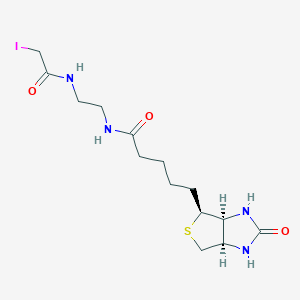

N-(Biotinoyl)-N''-(iodoacetyl)ethylenediamine

Description

n-Biotinoyl-n’-iodoacetylethylenediamine: is a biotinylated biochemical assay reagent. It is primarily used for labeling proteins and other biomolecules due to its thiol-reactive properties. This compound forms a layer of biotin derivative on surfaces, which can trigger the assembly of peptide nanostructured fibers .

Properties

Molecular Formula |

C14H23IN4O3S |

|---|---|

Molecular Weight |

454.33 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-iodoacetyl)amino]ethyl]pentanamide |

InChI |

InChI=1S/C14H23IN4O3S/c15-7-12(21)17-6-5-16-11(20)4-2-1-3-10-13-9(8-23-10)18-14(22)19-13/h9-10,13H,1-8H2,(H,16,20)(H,17,21)(H2,18,19,22)/t9-,10-,13-/m0/s1 |

InChI Key |

NDKQUODALAUTFL-KWBADKCTSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)CI)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CI)NC(=O)N2 |

Synonyms |

BIE-DA N-biotinoyl-N'-iodoacetyl-ethylenediamine N-biotinoyl-N'-iodoacetylethylenediamine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Biotinoyl-n’-iodoacetylethylenediamine involves the reaction of biotin with iodoacetic acid and ethylenediamine. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under controlled temperature conditions. The product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .

Industrial Production Methods: In an industrial setting, the production of n-Biotinoyl-n’-iodoacetylethylenediamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is then lyophilized and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: n-Biotinoyl-n’-iodoacetylethylenediamine primarily undergoes substitution reactions due to the presence of the iodoacetyl group. It reacts with thiol groups in proteins and other biomolecules, forming stable thioether bonds .

Common Reagents and Conditions:

Reagents: Thiol-containing compounds, DMSO, DMF.

Conditions: Room temperature to slightly elevated temperatures, typically under inert atmosphere to prevent oxidation.

Major Products: The major products formed from these reactions are biotinylated proteins and peptides, which can be used in various biochemical assays and research applications .

Scientific Research Applications

Chemistry: n-Biotinoyl-n’-iodoacetylethylenediamine is used in the synthesis of biotinylated compounds for various chemical assays. It helps in the study of protein interactions and enzyme activities .

Biology: In biological research, this compound is used for labeling proteins and peptides, facilitating their detection and purification. It is also used in the study of protein-protein interactions and cellular processes .

Medicine: In medical research, n-Biotinoyl-n’-iodoacetylethylenediamine is used in the development of diagnostic assays and therapeutic agents. It aids in the detection of specific biomarkers and the study of disease mechanisms .

Industry: Industrially, this compound is used in the production of biosensors and other biotechnological applications. It helps in the development of advanced materials for electronic and medical devices .

Mechanism of Action

n-Biotinoyl-n’-iodoacetylethylenediamine exerts its effects through the formation of stable thioether bonds with thiol groups in proteins and other biomolecules. This biotinylation process allows for the specific labeling and detection of target molecules. The biotin moiety can then interact with streptavidin or avidin, facilitating the capture and analysis of the labeled biomolecules .

Comparison with Similar Compounds

- n-Biotinoyl-n’-iodoacetylaminocaproate

- n-Biotinoyl-n’-iodoacetylaminopropionate

- n-Biotinoyl-n’-iodoacetylaminobutyrate

Comparison: Compared to these similar compounds, n-Biotinoyl-n’-iodoacetylethylenediamine offers unique advantages due to its ethylenediamine backbone. This structure provides greater flexibility and reactivity, making it more efficient for biotinylation reactions. Additionally, the presence of the iodoacetyl group enhances its reactivity with thiol groups, leading to more stable and specific labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.